Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate

説明

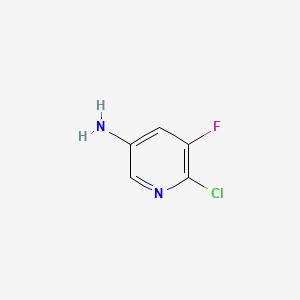

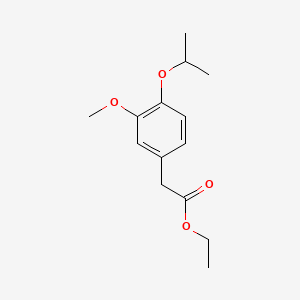

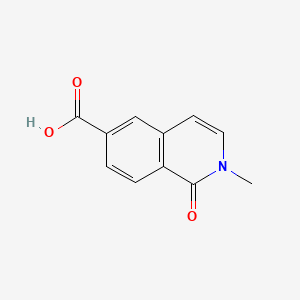

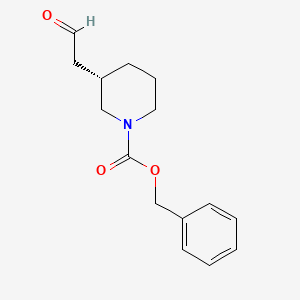

Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is a chemical compound with the molecular formula C14H20O4 . It is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate consists of 14 carbon atoms, 20 hydrogen atoms, and 4 oxygen atoms . The average mass is 252.306 Da and the monoisotopic mass is 252.136154 Da .科学的研究の応用

Ethyl Acetate Production and Process Intensification

Ethyl acetate, a related compound, is extensively utilized as a solvent in various applications, including paints, coatings, resins, inks, consumer products, and decaffeination processes. The production of ethyl acetate through esterification has been enhanced by various process intensification techniques, such as reactive distillation and microwave reactive distillation. These methods offer several advantages over traditional processes, including chemical equilibrium limitations overcoming, energy savings, and economic effectiveness due to reduced capital investments (Patil & Gnanasundaram, 2020).

Biodegradation of Ethyl tert-Butyl Ether (ETBE)

Ethyl tert-butyl ether (ETBE), another related ether, undergoes biodegradation in soil and groundwater, showcasing the microbial capacity to degrade ETBE aerobically or via cometabolism with alkanes as growth substrates. The initial aerobic biodegradation steps involve hydroxylation, leading to various intermediates, indicating potential biodegradation pathways that might be relevant to the environmental fate of similar compounds (Thornton et al., 2020).

Antisense Oligonucleotides Nephrotoxicity

Research on antisense oligonucleotides, particularly those with 2'-methoxy-ethyl modifications, includes understanding their effects on the kidney. This knowledge is crucial for the development of therapeutic oligonucleotides, highlighting the importance of understanding specific molecular interactions and potential toxicities related to chemical modifications such as methoxy groups (Engelhardt, 2016).

Ionic Liquid-Based Technologies

The use of ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, in dissolving biopolymers like cellulose and chitin, underscores the importance of understanding the toxicity and environmental impact of such compounds. The rising industrial utilization of these ionic liquids necessitates comprehensive toxicity assessments to predict and control their environmental fate, highlighting the need for detailed toxicological data for safe industrial applications (Ostadjoo et al., 2018).

Synthesis and Antioxidant Evaluation

The synthesis of 4-Arylmethylideneisoxazol-5(4H)-ones involves chemicals like ethyl acetoacetate, showcasing the application of ethyl acetate derivatives in creating compounds with significant biological and medicinal properties. This research emphasizes the exploration of ethyl acetate derivatives in developing new compounds with potential health benefits (Laroum et al., 2019).

Safety and Hazards

While specific safety and hazard information for Ethyl 2-(4-isopropoxy-3-methoxyphenyl)acetate is not provided in the search results, general safety measures for handling esters include ensuring adequate ventilation, wearing personal protective equipment, and avoiding contact with eyes, skin, and clothing .

特性

IUPAC Name |

ethyl 2-(3-methoxy-4-propan-2-yloxyphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O4/c1-5-17-14(15)9-11-6-7-12(18-10(2)3)13(8-11)16-4/h6-8,10H,5,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIUFMFBEWZVERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OC(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80729262 | |

| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256581-66-4 | |

| Record name | Ethyl {3-methoxy-4-[(propan-2-yl)oxy]phenyl}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80729262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 2-cyclopropyl-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B578047.png)

![4-((2-aMinoethyl)(5-chlorobenzo[d]oxazol-2-yl)aMino)butan-2-one (diMethanesulfonate)](/img/structure/B578056.png)